![molecular formula C14H15IO3 B15198814 cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15IO3 and a molecular weight of 358.18 g/mol . This compound contains a mixture of enantiomers and is not chirally pure . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-iodobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate compound . This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a similar structure but with the iodine atom at the para position instead of the meta position.
cis-3-[2-(3-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a bromine atom instead of an iodine atom, leading to different reactivity and properties.
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of an iodine atom, which also affects its chemical behavior.
Eigenschaften
Molekularformel |
C14H15IO3 |
|---|---|
Molekulargewicht |
358.17 g/mol |
IUPAC-Name |
3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI-Schlüssel |
PHGWIJSFNUREAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


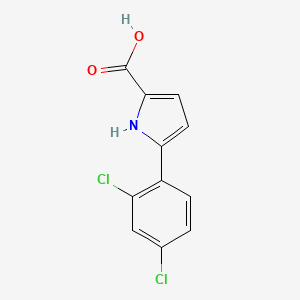
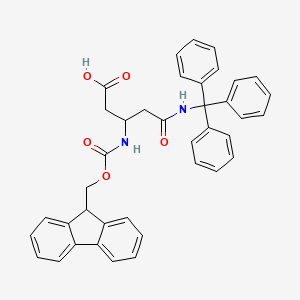
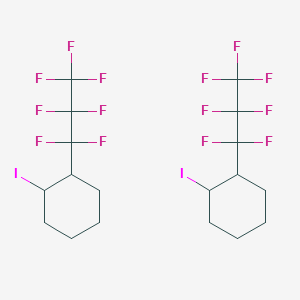
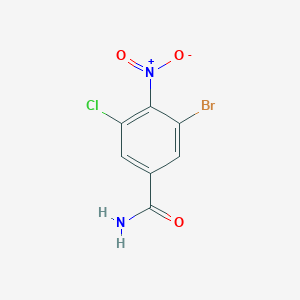
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
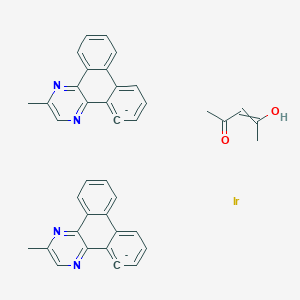
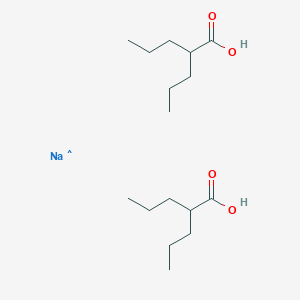

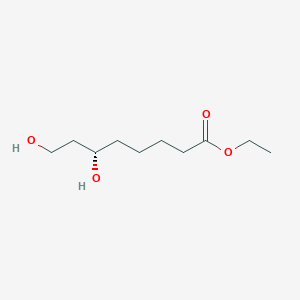
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)

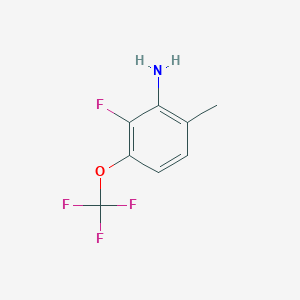
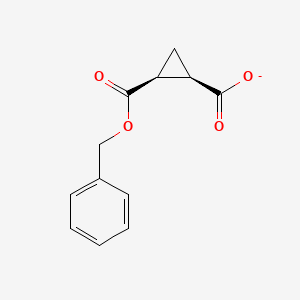
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
